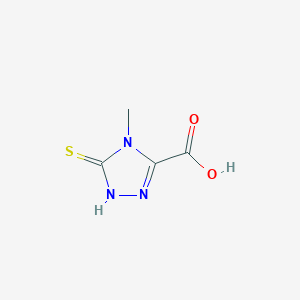

4-Methyl-5-sulfanyl-4H-1,2,4-triazole-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

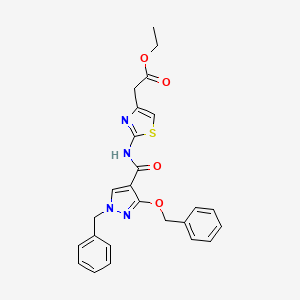

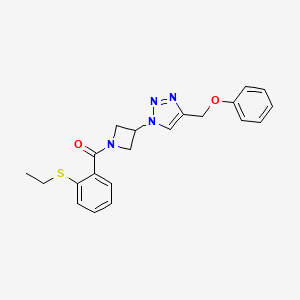

“4-Methyl-5-sulfanyl-4H-1,2,4-triazole-3-carboxylic acid” is a chemical compound with the molecular formula C4H5N3O2S . It is related to the class of compounds known as triazoles, which are heterocyclic compounds containing two carbon and three nitrogen atoms in a five-membered aromatic azole chain .

Synthesis Analysis

The synthesis of related compounds, such as Methyl-1H-1,2,4-triazole-3-carboxylate, involves esterification with methanol from 5-amino-1,2,4-triazole-3-carboxylic acid . Other synthesis methods involve reactions with ethyl bromoacetate or other specific conditions .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES stringCn1cnnc1S . The InChI code is 1S/C4H5N3O2S/c1-7-2-4-5-3(7)10/h2H,1H3,(H,5,10)(H,8,9) .

Scientific Research Applications

Chemical Synthesis and Molecular Structure

Research into the chemistry of 4-Methyl-5-sulfanyl-4H-1,2,4-triazole-3-carboxylic acid and its derivatives has led to the development of various synthetic routes and structural analyses. For instance, Maliszewska-Guz et al. (2005) explored the synthesis of triazole and thiadiazole derivatives from 4-Methyl-5-sulfanyl-4H-1,2,4-triazole-3-thiol, studying their pharmacological properties (Maliszewska-Guz et al., 2005). Additionally, Fizer et al. (2021) conducted a structural study of a hexabromotellurate salt of a polysubstituted 1,2,4-triazole, providing insights into protonation patterns and molecular design strategies (Fizer et al., 2021).

Pharmacological Applications

The potential pharmacological applications of triazole derivatives have been a significant area of research. For example, Gowda et al. (2011) synthesized Schiff and Mannich bases derivatives of 4-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-2H-1,4-benzothiazin-3(4H)-one, evaluating their anti-inflammatory and analgesic activities (Gowda et al., 2011).

Materials Science and Corrosion Inhibition

In materials science, the use of triazole derivatives as corrosion inhibitors has been studied. Lagrenée et al. (2002) investigated the efficiency of a triazole derivative, 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole (4-MTHT), as a corrosion inhibitor for mild steel in acidic media, demonstrating significant inhibition efficiencies (Lagrenée et al., 2002).

Antifungal and Antimicrobial Activities

The antifungal and antimicrobial properties of triazole derivatives have also been explored. Qingcu (2014) synthesized Schiff bases from 3-methyl-4-amino-5-ethoxycarbonylmethyl sulfanyl-1,2,4-triazole and evaluated their antifungal activities against vegetable pathogens, showing better activities than the reference drug triadimefon (Yang Qingcu, 2014).

Complexing Agents in Chemistry

Research into the use of triazoles as complexing agents has been conducted. Buzykin et al. (2008) synthesized and discussed the structure of potentially tautomeric triazoles and their salts, which could act as complexing agents due to their tautomeric nature (Buzykin et al., 2008).

Future Directions

The future directions for “4-Methyl-5-sulfanyl-4H-1,2,4-triazole-3-carboxylic acid” and its derivatives could involve further exploration of their synthesis, chemical reactions, and potential biological activities. Given the versatile biological activities of triazole compounds , there may be potential for the development of new classes of antibacterial agents or other therapeutics.

Mechanism of Action

are a class of organic compounds that contain a five-membered ring of two carbon atoms and three nitrogen atoms . They are known for their versatile biological activities and are readily capable of binding in the biological system with a variety of enzymes and receptors . Triazoles have been found to exhibit a wide range of pharmacological properties, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities .

properties

IUPAC Name |

4-methyl-5-sulfanylidene-1H-1,2,4-triazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2S/c1-7-2(3(8)9)5-6-4(7)10/h1H3,(H,6,10)(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGNFNMAKJUDARY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NNC1=S)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Methoxyphenyl)-4-[(4-methylphenyl)thio]-6-oxo-3-pyridazinecarboxylic acid methyl ester](/img/structure/B2639482.png)

![Lithium;1-[(2-methylpropan-2-yl)oxycarbonyl]indole-2-sulfinate](/img/structure/B2639489.png)

![N1-(4,7-dimethylbenzo[d]thiazol-2-yl)-N2,N2-diethylethane-1,2-diamine hydrochloride](/img/structure/B2639491.png)

![(2R,3As,5S,6aS)-2-methyl-3,3a,4,5,6,6a-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid;hydrochloride](/img/structure/B2639501.png)

![{[(E)-2-amino-2-chloro-1-cyanoethenyl]imino}propanedinitrile](/img/structure/B2639504.png)

![5-((4-(4-Methoxyphenyl)piperazin-1-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2639505.png)